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The tables below summarize the key computational and experimental techniques identified in the literature

for validating the interactions and effects of Diethyl Phosphate (DEP).

Table 1: Key Computational Techniques for DEP Validation

Technique Primary Application with DEP Key Findings / Outputs Reference

Molecular Docking Predict binding affinity and

preferred orientation with target
proteins (e.g., nuclear

receptors, enzymes).

DEP can bind to thyroid

hormone-related proteins
and glucocorticoid (GR) /

Nur77 receptors.

[1] [2]

Molecular Dynamics
(MD)

Simulate the dynamic behavior

of DEP-protein complexes over
time to assess binding stability.

Confirms stable interactions

predicted by docking;
analyzes conformational

changes in proteins.

[2]

Infrared Multiple
Photon Dissociation
(IRMPD)
Spectroscopy

Determine gas-phase structure

of DEP ions and probe
interactions with

protons/sodium cations.

Provides experimental IR

spectra to validate DFT-
calculated structures of DEP

complexes.

[3]
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Technique Primary Application with DEP Key Findings / Outputs Reference

Density Functional
Theory (DFT)

Calculate optimized
geometries, vibrational

frequencies, and electronic
energies of DEP structures.

Generates theoretical IR
spectra for structural

assignment; B3LYP/6-
31G(d,p) is a common level

of theory.

[3]

BioTransformer Predict the metabolism and

biodegradation pathways of
DEP and related

organophosphates.

Identifies potential metabolic

products via human,
environmental, and

promiscuous enzymatic
reactions.

[4]

Table 2: Supporting Experimental Validation Methods

Technique Role in Validation Key Details Reference

In Vivo (Animal) Studies Provide physiological
context to confirm

computational predictions
(e.g., hormone

disruption).

Chronic exposure in male
Wistar rats; measures serum

hormone levels and organ
weights.

[1] [2]

In Vitro (Cell) Studies Isolate specific

mechanisms of action in
a controlled system.

Used to investigate

interference with nuclear
receptor signaling pathways.

[1]

Analytical Chemistry
(UFLC-MS/MS)

Accurately measure DEP
and its metabolites in

biological and
environmental samples.

Quantifies exposure
biomarkers; LLE extraction

provides high recovery (93-
102%).

[5]

Gas Chromatography-
High Resolution Mass
Spectrometry (GC-
HRMS)

Screen and identify DEP
and related pollutants in

complex samples (e.g.,
mussels, water).

Creates accurate-mass
libraries; optimized

deconvolution workflows
reduce false

positives/negatives.

[6]
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Detailed Experimental Protocols

Here are more detailed methodologies for the key techniques mentioned in the guides.

Protocol 1: Molecular Docking and Dynamics for DEP-Protein Interaction [2]

Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data

Bank). Remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign partial
charges.

Ligand Preparation: Draw or obtain the 3D structure of DEP. Optimize its geometry using molecular
mechanics or quantum chemical methods.

Molecular Docking: Perform the docking simulation using software like AutoDock Vina or GOLD.
Define a search space (grid box) around the suspected binding site of the protein. Run the docking

algorithm to generate multiple binding poses. Analyze the results based on binding affinity (kcal/mol)
and intermolecular interactions (hydrogen bonds, hydrophobic contacts).

Molecular Dynamics (MD): Place the best docking pose into a solvation box filled with water
molecules. Add ions to neutralize the system. Run the MD simulation using software like GROMACS

or AMBER to observe the stability of the complex over time (typically tens to hundreds of
nanoseconds). Analyze root-mean-square deviation (RMSD) and specific protein-ligand interactions

throughout the simulation.

Protocol 2: IRMPD Spectroscopy and DFT Calculation for DEP Structure [3]

Sample Preparation & Ionization: Prepare a solution of DEP (e.g., 1 mM in 50:50 methanol:water).

To generate different ionic species, add additives like sodium chloride (for sodiated complexes, [DEP
+ Na]+) or HCl (for protonated ions, [DEP + H]+).

Electrospray Ionization (ESI) & Mass Selection: Introduce the solution into a Fourier Transform Ion
Cyclotron Resonance Mass Spectrometer (FT-ICR MS) equipped with an ESI source. Select the

specific precursor ion of interest (e.g., [DEP + H]+) using a technique like SWIFT.
IR Irradiation & Fragmentation: Irradiate the selected ions with tunable infrared light from a Free

Electron Laser (FEL) for several seconds. The wavelength is typically scanned across the mid-IR
range (e.g., ~590 to 1750 cm⁻¹).

Data Collection (IRMPD Action Spectrum): Monitor the resulting fragment ions as a function of the
IR wavelength. The resulting "action spectrum" represents the IR absorption profile of the ion.

Theoretical DFT Calculations: Perform geometry optimizations and frequency calculations for likely
candidate structures of the DEP ion using DFT methods (e.g., B3LYP/6-31G(d,p) in Gaussian).

Compare the calculated linear IR spectra with the experimental IRMPD spectrum to identify the
correct gas-phase structure.

Protocol 3: UFLC-MS/MS for Quantifying DAP Metabolites in Urine [5]
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Sample Extraction (Liquid-Liquid Extraction - LLE): Pipette 200 µL of urine sample and 100 µL of

internal standard into a 2 mL tube. Add 800 µL of cold ethyl acetate. Shake the mixture vigorously for
1 minute. Let it stand on ice for 10 minutes for phase separation. Centrifuge at 10,000 rpm for 10

minutes. Transfer the supernatant (organic layer) to a new tube. Dry under a gentle stream of
nitrogen gas. Reconstitute the dried residue with 500 µL of acetonitrile for analysis.

Chromatographic Separation (UFLC): Inject the reconstituted sample into an Ultrafast Liquid
Chromatography (UFLC) system. Use a suitable reversed-phase column (e.g., C18). Employ a

mobile phase gradient, typically a mixture of water and acetonitrile, to separate the six DAP
metabolites at different retention times.

Detection & Quantification (Tandem Mass Spectrometry - MS/MS): Use an electrospray ionization
(ESI) source in negative mode. Monitor specific multiple reaction monitoring (MRM) transitions for

each metabolite. For DEP, a primary transition is m/z 153 → 79 [5]. Use a calibration curve (e.g., 0.1-
200 ng/mL) for absolute quantification.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz's DOT language, illustrate key relationships and

workflows described in the research.

Diagram 1: DEP's Dual Impact on the HPA Axis and Thyroid System

This diagram illustrates the two primary endocrine disruption pathways identified for DEP, integrating both

in vivo observations and in silico predictions [1] [2].
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Diagram 2: Integrated Workflow for DEP Computational Validation

This diagram outlines a multi-technique workflow for validating DEP's effects and interactions, from initial

prediction to final confirmation [1] [3] [2].
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Interpretation and Application Guide

When applying these methods, consider the following insights from the literature:
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An Integrated Approach is Crucial: The most compelling evidence for DEP's endocrine-disrupting

potential comes from studies that integrate multiple validation methods. Computational predictions
gain significant weight when they are consistent with findings from animal, cell, and analytical studies

[1] [2].
Leverage Public Tools: For predicting DEP's metabolism, you can use the freely available

BioTransformer software. This tool can help identify potential metabolites that could serve as novel
biomarkers for exposure or activity [4].

Context for Spectral Validation: The IRMPD and DFT protocols are particularly powerful for
establishing the foundational gas-phase structure of DEP and its ionic complexes [3]. This

structural information is critical for informing and validating the models used in molecular docking and
dynamics simulations.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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